Dimethyl(propyl)silyl diphenyl phosphate

Description

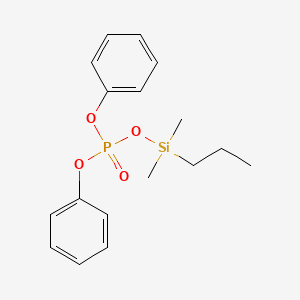

Dimethyl(propyl)silyl diphenyl phosphate is an organophosphorus compound characterized by a silyl-propyl group (dimethyl(propyl)silyl) attached to a diphenyl phosphate backbone. This structure combines the thermal stability of silicon-containing groups with the flame-retardant and plasticizing properties of phosphate esters. The silyl group in this compound may enhance hydrophobicity and thermal resistance compared to purely organic phosphate esters.

Properties

CAS No. |

167274-47-7 |

|---|---|

Molecular Formula |

C17H23O4PSi |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[dimethyl(propyl)silyl] diphenyl phosphate |

InChI |

InChI=1S/C17H23O4PSi/c1-4-15-23(2,3)21-22(18,19-16-11-7-5-8-12-16)20-17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |

InChI Key |

IAWQQGLWPRRUCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(propyl)silyl diphenyl phosphate can be synthesized through a series of reactions involving the appropriate silyl and phosphate precursors. One common method involves the reaction of dimethyl(propyl)silyl chloride with diphenyl phosphate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(propyl)silyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silyl phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: The silyl and phosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl phosphates, while reduction can produce phosphites or phosphines .

Scientific Research Applications

Dimethyl(propyl)silyl diphenyl phosphate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of dimethyl(propyl)silyl diphenyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of phosphatases or kinases, affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl(propyl)silyl diphenyl phosphate with structurally or functionally related phosphate esters based on inferred properties from the evidence:

Key Observations:

Structural Influence on Performance: The silyl group in this compound likely improves hydrophobicity and thermal stability compared to non-silylated analogs like diphenyl methylphosphate. This is consistent with the behavior of silicon-containing additives in polymers . IPPP (isopropylphenyl diphenyl phosphate) exhibits high flame retardancy due to its bulky isopropylphenyl group, which may reduce volatility and enhance compatibility with hydrophobic matrices .

Thermal and Chemical Stability :

- Silicon-based phosphate esters (e.g., dimethyl(propyl)silyl derivatives) are expected to outperform purely organic analogs like triphenyl phosphate in high-temperature applications, as siloxane bonds resist degradation better than carbon-based linkages .

- Diphenyl methylphosphate is less thermally stable due to its simpler methyl group, limiting its use in extreme environments .

Flame Retardancy Mechanisms :

- Phosphate esters generally act via gas-phase radical quenching and char formation. The silyl group may synergize with phosphorus to form a silicon-phosphorus ceramic layer under heat, enhancing fire resistance .

Research Findings and Data Gaps

- Synthesis Challenges: No direct evidence exists for this compound’s synthesis. However, analogous silyl-phosphates (e.g., dimethylpolysiloxane derivatives) suggest that silane intermediates could be reacted with phosphorylating agents .

- Toxicity and Environmental Impact: Triphenyl phosphate and IPPP are known to raise concerns about bioaccumulation. The silyl group in this compound might reduce environmental mobility, but this remains unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.